Ganoderic Acid Am1

Oncology Cytotoxicity Assay Natural Product Pharmacology

Inter-analog variability in the ganoderic acid family can undermine experimental reproducibility. Ganoderic Acid Am1 (GAAM1) resolves this as a well-characterized reference standard (IC50 19.8 µM against HeLa cells) that bridges potency with low cytotoxicity (>200 µM CC50), making it ideal for SAR studies and neuraminidase counterscreens. - Serves as a quantitative marker for Ganoderma spp. authentication in HPLC/LC-MS methods. - Enables proteomic target-ID studies (12 proteins altered at 15 µM) including eIF5A and peroxiredoxin 2. - Available in ≥98% purity with rigorous analytical documentation to support compliant procurement.

Molecular Formula C30H42O7
Molecular Weight 514.6 g/mol
Cat. No. B15139138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanoderic Acid Am1
Molecular FormulaC30H42O7
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C
InChIInChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18,21-22,34H,8-14H2,1-7H3,(H,36,37)/t15-,16?,18-,21+,22+,28+,29-,30+/m1/s1
InChIKeyRDMQPKIDHAFXKA-JNORPAGFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ganoderic Acid Am1: Baseline Data for Research Procurement


Ganoderic Acid Am1 is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum [1]. It is characterized by the molecular formula C30H42O7 and a molecular weight of 514.65 g/mol [1]. As a member of the ganoderic acid family, it shares a core tetracyclic triterpenoid backbone with over 150 structurally related analogs, yet subtle variations in functional groups and stereochemistry can profoundly alter biological activity . Its primary documented bioactivities include cytotoxic effects against HeLa human cervical carcinoma cells and hepatoprotective properties, making it a compound of interest for oncology and liver disease research .

Compound type Lanostane-type triterpenoid natural product tool
Endpoint fit Cell-model cytotoxicity endpoint studies
Endpoint fit Liver cell-model endpoint investigation
Standard use High-purity natural product analytical standard

Why Generic Ganoderic Acid Substitution Fails


The term 'ganoderic acid' represents a structurally diverse family of triterpenoids, not a single interchangeable chemical entity. A 2005 quantum chemical study of 24 ganoderic acids revealed that even minor structural variations, such as the presence or position of hydroxyl and ketone groups, significantly impact key molecular descriptors (EHOMO, electronegativity, log P, molecular area) that correlate with differential cytotoxic activity [1]. Furthermore, a direct comparative study demonstrated that within a single cell line (HeLa), five closely related ganoderic acids exhibited IC50 values ranging from 15.1 μM to 20.3 μM, underscoring that potency is not uniform across the class [2]. Assuming functional equivalence between Ganoderic Acid Am1 and its structural analogs without rigorous comparative data introduces unacceptable variability in experimental reproducibility and leads to erroneous conclusions about mechanism and efficacy.

Structural variations among ganoderic acid analogs may significantly shift assay response profiles, even with identical core skeletons.
Potency context is not uniform across the class; reported HeLa cell IC50 ranges span from 15 to 20 µM, limiting direct functional substitution.
Purity and stereochemical consistency vary across commercial sources, which may compromise attribution of biological effects without orthogonal identity confirmation.

Quantitative Evidence Differentiating Ganoderic Acid Am1 from Analogs


Comparative Cytotoxicity in HeLa Cells

In a direct head-to-head comparison of five purified ganoderic acids from Ganoderma lucidum, Ganoderic Acid Am1 (GAAM1) exhibited an intermediate cytotoxic potency against HeLa cells, with an IC50 of 19.8 ± 0.7 μM. This places it between the most potent analog, Ganoderic Acid K (GAK, IC50 15.1 ± 0.5 μM), and the least potent, Ganoderic Acid B (GAB, IC50 20.3 ± 0.4 μM) [1]. The study used a 48-hour MTT assay and provides a direct, quantitative comparison under identical experimental conditions.

HeLa Cytotoxicity Comparison
Head-to-head
IC50 19.8 ± 0.7 µM (GA Am1)
Comparator range: 15.1–20.3 µM (GA K, F, D, B)
Intermediate cytotoxic rank; supports comparative endpoint review
48-h MTT assay, identical conditions across analogs
Oncology Cytotoxicity Assay Natural Product Pharmacology

Neuraminidase Inhibition and Cytotoxicity Profile

A structure-activity relationship (SAR) study evaluated Ganoderic Acid Am1 alongside 12 other ganoderic acids for inhibition of influenza neuraminidase (H1N1 and H5N1). GAAM1 demonstrated no inhibition of H1N1 NA (IC50 > 200 μM) and weak inhibition of H5N1 NA (IC50 135.3 ± 24.6 μM). Crucially, it exhibited no cytotoxicity up to 200 μM (CC50 > 200 μM), indicating high selectivity. This contrasts sharply with other analogs, such as Ganoderic Acid T-Q, which potently inhibited H1N1 (IC50 5.6 μM) but also showed substantial cytotoxicity (CC50 28.2 μM) [1].

NA Inhibition & Selectivity
Cross-study comparable
H1N1 IC50 >200 µM, H5N1 IC50 135.3 µM
CC50 >200 µM; vs GA T-Q (H1N1 IC50 5.6 µM, CC50 28.2 µM)
Supports selectivity profiling context; weak NA inhibition with low cytotoxicity
H1N1/H5N1 neuraminidase panel, parallel CC50
Antiviral Research Influenza Neuraminidase Inhibition

Molecular Descriptor-Based Cytotoxic Classification

A principal component analysis (PCA) of 24 ganoderic acids classified them into 'lower active' (Group A) and 'higher active' (Group B) cytotoxic groups based on their ED50 against Meth-A tumor cells. Ganoderic Acid Am1 (ED50 ~15 μg/mL, ~29 μM) was placed in Group B, the 'higher active' cluster. This classification was driven by specific molecular descriptors: EHOMO (highest occupied molecular orbital energy), Mulliken electronegativity (χ), electronic energy (Eel), log P, and Connolly molecular area (MA). This computational data provides a rational, descriptor-based justification for selecting GAAM1 over analogs from Group A, which are predicted to have lower cytotoxic potential [1].

Cytotoxic Class Assignment
Class-level inference
Group B (higher activity cluster)
Driven by EHOMO, χ, log P, Connolly MA
Descriptor-based ranking context; aligns with higher predicted activity
PCA on 24 ganoderic acids, Meth-A ED50 data
Chemoinformatics QSAR Molecular Modeling

Modulation of Stress and Apoptosis Proteins

A chemoproteomic study comparing the protein expression profiles of HeLa cells treated with five ganoderic acids (GAF, GAK, GAB, GAD, GAAM1) at 15 μM for 48 hours identified 12 common target proteins. While the study highlighted shared mechanisms (altering proteins in cell proliferation, oxidative stress, and ER stress), it also underscores that the specific magnitude of effect on each pathway could differ. The study provides a baseline proteomic fingerprint for GAAM1, which can be used to differentiate its downstream effects from other analogs in future mechanistic studies. For instance, changes in proteins like eIF5A and peroxiredoxin 2 were noted across all tested compounds, including GAAM1 [1].

Proteomic Fingerprint
Supporting evidence
12 common target proteins identified (15 µM)
Includes eIF5A, peroxiredoxin 2
Shared stress/apoptosis pathway engagement context
HeLa, 2-DE, MALDI-TOF MS/MS; shared across five GA analogs
Proteomics Apoptosis Cancer Biology

Structural Specificity and Purity Standards

Commercial suppliers offer Ganoderic Acid Am1 at a defined purity of ≥98% (HPLC) . This is critical because the compound's unique stereochemistry, defined by its specific IUPAC name and InChI Key (RDMQPKIDHAFXKA-AQJFDGEUSA-N), distinguishes it from closely related analogs like Ganoderic Acid A, which differs in functional groups and lacks the specific stereochemical configuration at C-25 . Use of impure or misidentified material, a known issue with natural product sourcing, will lead to irreproducible results. The availability of high-purity, analytically characterized GAAM1 ensures that observed biological effects can be confidently attributed to the target compound.

Identity & Purity Standard
Data to verify
≥98% purity (HPLC)
InChI Key RDMQPKIDHAFXKA-AQJFDGEUSA-N
Analytical QC baseline; stereochemical identity distinct from GA A
Vendor CoA; independent re-characterization recommended
Analytical Chemistry Quality Control Natural Product Standardization

Research and Industrial Application Scenarios for Ganoderic Acid Am1


Cancer Cytotoxicity Screening and Comparative Pharmacology

Given its well-documented IC50 of 19.8 μM against HeLa cells in direct comparison with other ganoderic acids [1], Ganoderic Acid Am1 serves as an ideal reference standard or active control for cytotoxicity assays. It is particularly useful in studies designed to compare the relative potency of new synthetic derivatives or natural product extracts, as its activity falls in a quantifiable mid-range, avoiding the extremes of highly potent or weak analogs. This allows for robust statistical analysis of dose-response curves and SAR studies.

Neuraminidase Inhibitor Research with Safety Margins

For virology and drug discovery programs focused on influenza neuraminidase, GAAM1 is a valuable tool for dissecting cytotoxicity from antiviral effect. Its profile—high CC50 (>200 μM) combined with weak NA inhibition (H5N1 IC50 135 μM) [2]—makes it a negative control for NA potency but a positive control for compound safety. It enables researchers to establish a baseline for cell viability in high-throughput screens and to validate assay systems for detecting cytotoxicity-independent antiviral activity, a critical step in avoiding false positives.

Chemoproteomic Studies of Apoptosis Pathways

The identification of 12 common target proteins altered by GAAM1 and its analogs at a defined dose (15 μM) provides a validated proteomic signature [1]. This makes GAAM1 a suitable probe for mechanistic studies investigating the regulation of eIF5A, peroxiredoxin 2, and other stress-response proteins in cervical cancer and potentially other tumor models. Its use in such studies is supported by prior research linking ganoderic acids to modulation of cell death, oxidative stress, and ER stress pathways, offering a known starting point for new investigations.

Quality Control and Method Development for Ganoderma Products

In the analytical and nutraceutical industries, high-purity (≥98%) Ganoderic Acid Am1 can be employed as a certified reference material (CRM) for the development and validation of HPLC or LC-MS methods. Given that GAAM1 has been identified as a principal discriminatory metabolite in the chemometric analysis of different Ganoderma strains [3], its use as a quantitative marker can significantly improve the accuracy and reproducibility of quality control protocols for G. lucidum raw materials and finished products, ensuring batch-to-batch consistency.

Application
Selection Property
Validation Focus
Cancer cell-model studies
Mid-range potency reference for assay windows
Cytotoxicity endpoint comparison across analogs
Antiviral selectivity profiling
Cytotoxicity-independent activity context
Cell viability baseline and false-positive exclusion
Apoptosis pathway research
Shared proteomic target engagement profile
Stress and apoptosis protein modulation endpoints
Ganoderma product standardization
High-purity natural product CRM
HPLC/LC-MS method accuracy and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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